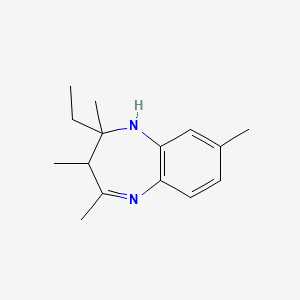

2-Ethyl-2,3,4,8-tetramethyl-2,3-dihydro-1H-1,5-benzodiazepine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 2-Éthyl-2,3,4,8-tétraméthyl-2,3-dihydro-1H-1,5-benzodiazépine est un composé hétérocyclique appartenant à la famille des benzodiazépines. Les benzodiazépines sont connues pour leur large éventail d'activités pharmacologiques, notamment leurs propriétés anxiolytiques, sédatives, myorelaxantes et anticonvulsivantes. Ce composé particulier se caractérise par sa structure unique, qui comprend plusieurs groupes méthyles et un noyau dihydrobenzodiazépine.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 2-Éthyl-2,3,4,8-tétraméthyl-2,3-dihydro-1H-1,5-benzodiazépine implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante implique la réaction de la 2-éthyl-2,3,4,8-tétraméthyl-1,5-diaminobenzène avec un aldéhyde ou une cétone approprié en présence d'un catalyseur acide. La réaction est généralement réalisée dans un solvant organique tel que l'éthanol ou le méthanol à des températures élevées pour faciliter le processus de cyclisation.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des techniques de synthèse en flux continu pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs automatisés et le contrôle précis des paramètres de réaction tels que la température, la pression et les concentrations de réactifs peuvent optimiser le processus de production. De plus, des étapes de purification telles que la recristallisation ou la chromatographie peuvent être utilisées pour obtenir le produit final sous sa forme pure.

Analyse Des Réactions Chimiques

Types de réactions

La 2-Éthyl-2,3,4,8-tétraméthyl-2,3-dihydro-1H-1,5-benzodiazépine peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome pour former des dérivés oxydés correspondants.

Réduction : Des réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium pour produire des formes réduites du composé.

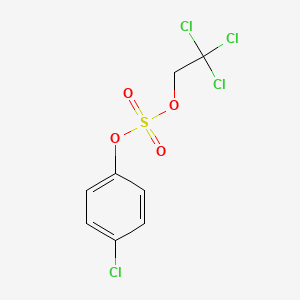

Substitution : Le composé peut participer à des réactions de substitution où un ou plusieurs de ses atomes d'hydrogène sont remplacés par d'autres groupes fonctionnels. Les réactifs courants pour ces réactions comprennent les halogènes, les agents alkylants et les agents acylants.

Réactifs et conditions courants

Oxydation : Permanganate de potassium en milieu acide ou neutre.

Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.

Substitution : Halogènes (par exemple, chlore, brome) en présence d'un catalyseur tel que le chlorure de fer ou d'aluminium.

Principaux produits formés

Oxydation : Dérivés oxydés avec des groupes fonctionnels supplémentaires contenant de l'oxygène.

Réduction : Dérivés réduits avec moins de doubles liaisons ou des atomes d'hydrogène supplémentaires.

Substitution : Dérivés substitués avec de nouveaux groupes fonctionnels remplaçant les atomes d'hydrogène.

Applications de la recherche scientifique

La 2-Éthyl-2,3,4,8-tétraméthyl-2,3-dihydro-1H-1,5-benzodiazépine a plusieurs applications de recherche scientifique, notamment :

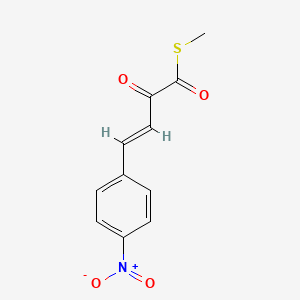

Chimie : Utilisé comme élément constitutif pour la synthèse de dérivés de benzodiazépine plus complexes.

Biologie : Étudié pour ses interactions potentielles avec les macromolécules biologiques telles que les protéines et les acides nucléiques.

Médecine : Enquête sur ses propriétés pharmacologiques, notamment ses effets anxiolytiques et sédatifs potentiels.

Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.

Mécanisme d'action

Le mécanisme d'action de la 2-Éthyl-2,3,4,8-tétraméthyl-2,3-dihydro-1H-1,5-benzodiazépine implique son interaction avec des cibles moléculaires spécifiques dans le corps. On pense qu'il se lie au complexe du récepteur de l'acide gamma-aminobutyrique (GABA), renforçant les effets inhibiteurs de la neurotransmission GABAergique. Cela conduit à un effet calmant sur le système nerveux central, qui est responsable de ses propriétés anxiolytiques et sédatives.

Applications De Recherche Scientifique

2-Ethyl-2,3,4,8-tetramethyl-2,3-dihydro-1H-1,5-benzodiazepine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex benzodiazepine derivatives.

Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine: Investigated for its pharmacological properties, including potential anxiolytic and sedative effects.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2-Ethyl-2,3,4,8-tetramethyl-2,3-dihydro-1H-1,5-benzodiazepine involves its interaction with specific molecular targets in the body. It is believed to bind to the gamma-aminobutyric acid (GABA) receptor complex, enhancing the inhibitory effects of GABA neurotransmission. This leads to a calming effect on the central nervous system, which is responsible for its anxiolytic and sedative properties.

Comparaison Avec Des Composés Similaires

Composés similaires

Diazepam : Une autre benzodiazépine ayant des propriétés anxiolytiques et sédatives similaires.

Lorazepam : Connu pour ses forts effets anxiolytiques et sa durée d'action plus courte.

Clonazepam : Principalement utilisé pour ses propriétés anticonvulsivantes.

Unicité

La 2-Éthyl-2,3,4,8-tétraméthyl-2,3-dihydro-1H-1,5-benzodiazépine est unique en raison de ses modifications structurelles spécifiques, qui peuvent entraîner des profils pharmacocinétiques et pharmacodynamiques distincts par rapport à d'autres benzodiazépines. La présence de plusieurs groupes méthyles et le noyau dihydrobenzodiazépine contribuent à ses propriétés chimiques et biologiques uniques.

Propriétés

Numéro CAS |

710355-62-7 |

|---|---|

Formule moléculaire |

C15H22N2 |

Poids moléculaire |

230.35 g/mol |

Nom IUPAC |

2-ethyl-2,3,4,8-tetramethyl-1,3-dihydro-1,5-benzodiazepine |

InChI |

InChI=1S/C15H22N2/c1-6-15(5)11(3)12(4)16-13-8-7-10(2)9-14(13)17-15/h7-9,11,17H,6H2,1-5H3 |

Clé InChI |

LSODDHLOYKHOEC-UHFFFAOYSA-N |

SMILES canonique |

CCC1(C(C(=NC2=C(N1)C=C(C=C2)C)C)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-(4-{[10-(4-Methoxyphenoxy)decyl]oxy}phenyl)-2-phenyldiazene](/img/structure/B12519345.png)

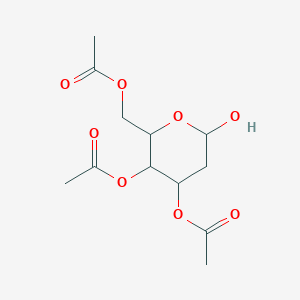

![Gal[246Ac,3All]-beta-SPh](/img/structure/B12519359.png)

![10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-9-EN-8-OL](/img/structure/B12519382.png)

![6-Chloro-2-[(6-methoxypyridin-3-yl)amino]-3-nitrobenzoic acid](/img/structure/B12519385.png)

![4-[(2-Methoxynaphthalen-1-yl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B12519401.png)